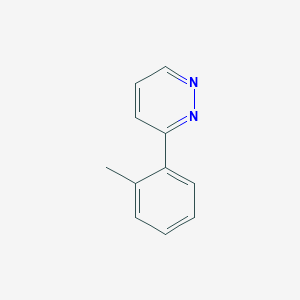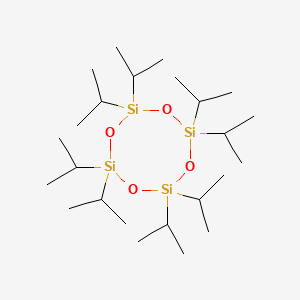
2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a silicon-based compound characterized by its unique structure, which includes multiple isopropyl groups attached to a tetrasiloxane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the reaction of isopropyl alcohol with a silicon-based precursor under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the tetrasiloxane structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure the complete conversion of the starting materials to the desired product. Purification steps, such as distillation or crystallization, are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert the compound into different silicon-hydride species.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized siloxanes .
Scientific Research Applications
2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Chemistry: Employed in the development of new catalysts and reagents.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane exerts its effects involves interactions with various molecular targets. The compound’s silicon-oxygen backbone allows it to form stable complexes with other molecules, facilitating its use in various applications. The isopropyl groups provide steric hindrance, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4,6,6-Hexa(propan-2-yl)-1,3,5,2,4,6-trioxatrisilinane
- 2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Uniqueness
Compared to similar compounds, 2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane is unique due to its higher number of isopropyl groups, which confer greater steric hindrance and stability. This makes it particularly useful in applications requiring robust and stable materials .
Properties
CAS No. |
847488-87-3 |
|---|---|
Molecular Formula |
C24H56O4Si4 |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8-octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C24H56O4Si4/c1-17(2)29(18(3)4)25-30(19(5)6,20(7)8)27-32(23(13)14,24(15)16)28-31(26-29,21(9)10)22(11)12/h17-24H,1-16H3 |
InChI Key |
VXYNLSQVEGUXLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si]1(O[Si](O[Si](O[Si](O1)(C(C)C)C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


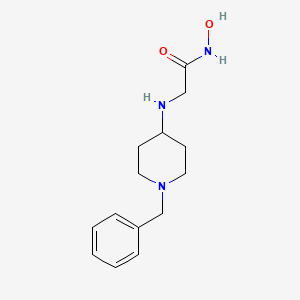
![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)
![Morpholine, 4-[1-(phenylethynyl)cycloheptyl]-](/img/structure/B14196787.png)

![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)
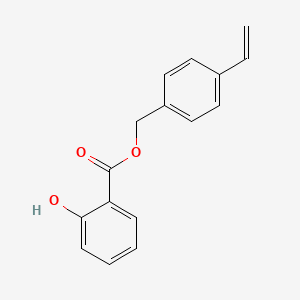



![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)
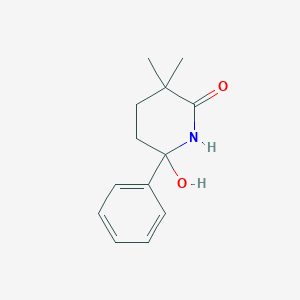

![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
